3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure containing nitrogen, and a dihydroisoquinoline moiety with a fluorine atom at the 5-position and a propyl group at the 4-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps, including cyclization, fluorination, and alkylation reactions. One common synthetic route starts with the preparation of the quinoline ring system through cyclization reactions. The introduction of the fluorine atom can be achieved through direct fluorination or nucleophilic substitution reactions. The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways in the body. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. The quinoline ring system can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This makes the compound a potential candidate for the development of antimicrobial and anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin. They share the quinoline ring system and fluorine atom but differ in their specific substituents and biological activities.
Dihydroisoquinolines: Compounds like tetrahydroisoquinoline share the dihydroisoquinoline moiety but lack the quinoline ring system and fluorine atom.
Uniqueness
3-(5-Fluoro-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific combination of the quinoline ring system, dihydroisoquinoline moiety, fluorine atom, and propyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
919786-35-9 |
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Molecular Formula |
C21H19FN2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-fluoro-4-propyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C21H19FN2/c1-2-6-15-12-24-21(17-8-5-9-18(22)20(15)17)16-11-14-7-3-4-10-19(14)23-13-16/h3-5,7-11,13,15H,2,6,12H2,1H3 |
InChI Key |
LUVQWYRRBFIMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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